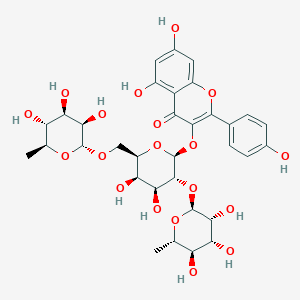

Mauritianin

Description

Properties

Molecular Formula |

C33H40O19 |

|---|---|

Molecular Weight |

740.7 g/mol |

IUPAC Name |

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C33H40O19/c1-10-19(37)23(41)26(44)31(47-10)46-9-17-21(39)25(43)30(52-32-27(45)24(42)20(38)11(2)48-32)33(50-17)51-29-22(40)18-15(36)7-14(35)8-16(18)49-28(29)12-3-5-13(34)6-4-12/h3-8,10-11,17,19-21,23-27,30-39,41-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21-,23+,24+,25-,26+,27+,30+,31+,32-,33-/m0/s1 |

InChI Key |

WRXVPTMENPZUIZ-MOVIZTNPSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O |

Synonyms |

kaempferol 3-O-(2,6-di-O-alpha-L-rhamnopyranosyl)-beta-D-galactopyranoside mauritianin |

Origin of Product |

United States |

Foundational & Exploratory

Mauritianin: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the flavonoid glycoside mauritianin, focusing on its natural distribution, isolation methodologies, and analytical characterization. This guide is intended to serve as a valuable resource for researchers interested in the potential therapeutic applications of this rare natural compound.

Introduction to this compound

This compound, with the chemical structure kaempferol-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside, is a complex flavonoid triglycoside.[1] First isolated from Lysimachia mauritiana, it is a relatively uncommon natural product.[1] Despite its rarity, this compound has garnered scientific interest due to its potential pharmacological activities, including gastroprotective, immunomodulatory, and cytoprotective effects.[1] This guide details its known natural sources and provides in-depth protocols for its extraction, isolation, and quantification.

Natural Sources of this compound

This compound has been identified in a variety of plant species, with the genus Astragalus being a particularly rich source. Several studies have been conducted to identify and quantify the presence of this compound in different plant tissues.

Principal Plant Sources

The primary plant species known to contain this compound are listed below:

-

Astragalus Species: A significant number of species within this genus have been found to contain this compound, making it a key target for sourcing this compound.[1][2] Specific species with notable this compound content include A. monspessulanus subsp. monspessulanus, A. cicer, and A. onobrychis.[2]

-

Lysimachia mauritiana : This was the first plant from which this compound was isolated.[1]

-

Maytenus ilicifolia : The leaves of this plant have been reported to contain this compound, which is linked to its gastroprotective effects.[1]

-

Catharanthus roseus : this compound isolated from the leaves of this plant has shown potential in augmenting immune responses.[1]

-

Acalypha indica : The leaves of this plant are another known source of this compound.[1]

-

Swartzia apetala var. glabra : Methanol extracts of this plant, containing this compound, have demonstrated antifungal activity.[1]

Quantitative Analysis of this compound in Astragalus Species

A study utilizing Ultra-High-Performance Liquid Chromatography-High-Resolution Electrospray Ionization Mass Spectrometry (UHPLC-HRESIMS) has provided quantitative data on the this compound content in the aerial parts of various Bulgarian Astragalus species. The results of this analysis are summarized in the table below.

| Plant Species | Phenological Stage | This compound Content (ng/mg dry weight ± SD) |

| A. monspessulanus subsp. monspessulanus | Flowering | 1642.33 ± 0.02 |

| A. cicer | Flowering | 1472.43 ± 0.03 |

| A. onobrychis var. chlorocarpus | Flowering | 1008.68 ± 0.02 |

| A. glycyphylloides | Flowering | 381.81 ± 0.03 |

| A. hamosus | Flowering | 150.02 ± 0.02 |

| A. ponticus | Flowering | 13.98 ± 0.03 |

| A. corniculatus | Flowering | 4.53 ± 0.02 |

| A. glycyphyllos | Flowering | 4.34 ± 0.02 |

| A. depressus | Flowering | Not detected |

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. Below are detailed methodologies for both analytical and preparative scale isolation.

General Extraction Protocol

This protocol is suitable for the initial extraction of this compound from dried plant material.

-

Sample Preparation: Air-dry the aerial parts of the plant material and grind them into a fine powder.

-

Extraction:

-

Weigh 200 mg of the powdered plant material.

-

Add 3 mL of 80% methanol (MeOH).

-

Reflux the mixture on a water bath for 30 minutes.

-

Filter the extract.

-

Repeat the extraction process on the plant residue with an additional 3 mL of 80% MeOH for 30 minutes.

-

Combine the filtrates.

-

-

Final Preparation: Adjust the final volume of the combined extracts to 10.0 mL with 80% MeOH. This solution is now ready for analytical quantification.

Preparative Scale Isolation and Purification

For obtaining pure this compound for structural elucidation and biological assays, a combination of chromatographic techniques is employed.

-

Initial Extraction:

-

Dried and pulverized plant material (e.g., roots, leaves) is first defatted with a non-polar solvent like petroleum ether to remove lipids and other apolar substances.

-

The defatted plant material is then sequentially extracted with solvents of increasing polarity, such as chloroform, ethyl acetate, and methanol. This compound, being a glycoside, is expected to be enriched in the more polar extracts (e.g., methanol or ethyl acetate).

-

-

Column Chromatography (Initial Fractionation):

-

The crude polar extract is subjected to column chromatography. Common stationary phases for flavonoid glycoside separation include silica gel, polyamide, or macroporous adsorbent resins.

-

Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity.

-

Polyamide Column Chromatography: This is particularly effective for separating flavonoids. The column is eluted with solvents such as ethanol-water mixtures of varying concentrations.

-

-

Further Purification with Sephadex Column Chromatography:

-

Fractions enriched with this compound from the initial column chromatography are further purified using size-exclusion chromatography on a Sephadex LH-20 column.

-

Methanol is a common eluent for this step, which separates compounds based on their molecular size and polarity.

-

-

Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The final purification to obtain high-purity this compound is often achieved using preparative reverse-phase HPLC (RP-HPLC).

-

A C18 column is typically used with a mobile phase gradient of water (often with a small percentage of acid like formic or acetic acid) and acetonitrile or methanol.

-

Analytical Methodology and Characterization

UHPLC-HRESIMS for Quantification and Identification

A validated UHPLC-HRESIMS method is the current standard for the sensitive and accurate quantification of this compound in plant extracts.

-

Instrumentation: A Q Exactive Plus Orbitrap mass spectrometer with a heated electrospray ionization (HESI) source coupled to a UHPLC system.

-

Column: Kromasil C18 column (1.9 μm, 2.1 × 50 mm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Detection: The detection is performed in negative ion mode. This compound is detected as a deprotonated molecule [M-H]⁻ at an m/z of 739.21.[1]

-

MS² Fragmentation: The identity of this compound is confirmed by its characteristic fragmentation pattern, which includes product ions at m/z 465.0275 ([M-rha-rha-H₂O-H]⁻) and 285.0396 (deprotonated kaempferol aglycone).[1]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass and molecular formula. The HRESIMS spectrum of this compound shows an ion [M-H]⁻ at m/z = 739.2104, corresponding to the molecular formula C₃₃H₄₀O₁₉.[1]

Biological Activity and Potential Signaling Pathways

This compound has been reported to possess several biological activities, including antioxidant, cytoprotective, and neuroprotective effects.[3] While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the known activities of its aglycone, kaempferol, provide insights into its potential mechanisms of action. Kaempferol is known to modulate several key cellular signaling pathways involved in inflammation, apoptosis, and cellular protection.[1][4]

Based on the known biological activities of kaempferol and its glycosides, a putative signaling pathway that could be influenced by this compound is the PI3K/Akt pathway, which is central to cell survival and proliferation.

Putative modulation of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow Visualization

The overall process for the isolation and analysis of this compound from a plant source can be visualized as a systematic workflow.

Workflow for the isolation and analysis of this compound.

Conclusion

This compound represents a promising but still relatively under-investigated natural product. The genus Astragalus has been identified as a reliable and rich source for this compound. The methodologies outlined in this guide for the extraction, purification, and analysis of this compound provide a solid foundation for researchers to further explore its chemical properties and biological activities. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully understand its therapeutic potential.

References

- 1. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kaempferol 3-O-(Alpha-L-Rhamnopyranosyl(1->2)-Beta-D-Galactopyranosyl)-7-O-Alpha-L-Rhamnopyranoside | C33H40O19 | CID 57397583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Kaempferol and Its Glycoside Derivatives as Modulators of Etoposide Activity in HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Mauritianin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mauritianin, a rare flavonol triglycoside, has emerged as a compound of significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current state of knowledge regarding the bioactivity of this compound, with a particular focus on its antioxidant, hepatoprotective, nephroprotective, and neuroprotective effects. Furthermore, this document explores its potential as an anti-inflammatory, anticancer, and antifungal agent. Detailed experimental protocols for key assays are provided, alongside a comprehensive summary of available quantitative data. The guide also visualizes the potential signaling pathways influenced by this compound, offering a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, are renowned for their wide array of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects[1][2]. This compound (kaempferol-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside) is a complex and relatively rare flavonoid that has been isolated from various plant species, including Astragalus monspessulanus[3]. Emerging research has highlighted its significant therapeutic potential, particularly in protecting against cellular damage induced by oxidative stress. This guide aims to consolidate the existing scientific literature on the biological activities of this compound, presenting a detailed technical overview for the scientific community.

Antioxidant and Organo-protective Activities

The cornerstone of this compound's biological activity lies in its potent antioxidant properties, which are fundamental to its observed hepatoprotective, nephroprotective, and neuroprotective effects.

In Vivo Protective Effects

An in vivo study utilizing a carbon tetrachloride (CCl4)-induced toxicity model in Wistar rats has provided significant insights into the protective capabilities of this compound[3][4][5]. CCl4 is a well-known hepatotoxin that induces oxidative stress, leading to lipid peroxidation and cellular damage.

In this model, pre-treatment with this compound (10 mg/kg) for 7 days, followed by CCl4 administration and subsequent curative treatment with this compound for 14 days, demonstrated significant protective effects[3][4][5]. The key findings are summarized in the table below.

Table 1: In Vivo Protective Effects of this compound in CCl4-Treated Rats

| Biomarker | CCl4-Treated Group (Change vs. Control) | This compound + CCl4-Treated Group (Change vs. CCl4 Group) | Silymarin + CCl4-Treated Group (Change vs. CCl4 Group) |

| Malondialdehyde (MDA) Production | ↑ 46% | ↓ 22% | ↓ 31% |

| Reduced Glutathione (GSH) Level | ↓ 37% | ↑ 32% | ↑ 39% |

| Ethylmorphine-N-demethylase (EMND) Activity | ↓ 52% | ↑ 20% | ↑ 29% |

Data sourced from an in vivo study on Wistar rats.[4][5]

These results indicate that this compound significantly mitigates lipid peroxidation, evidenced by the reduction in MDA levels, and restores the levels of the endogenous antioxidant, GSH[4][5]. The protective effect on the drug-metabolizing enzyme EMND further underscores its hepatoprotective potential, which was comparable to the well-established hepatoprotective agent, silymarin[4][5]. Histopathological examination of the liver, brain, and kidneys of the this compound-treated group revealed a well-preserved tissue architecture with minimal pathological changes compared to the severe damage observed in the CCl4-only group[3].

Experimental Protocols

-

Animals: Male Wistar rats (typically 6 per group).

-

Treatment Groups:

-

Control: Saline administration.

-

This compound Alone: 10 mg/kg this compound, orally.

-

CCl4-Treated: Single dose of CCl4 (e.g., 1 ml/kg, i.p., often mixed with a vehicle like olive oil).

-

This compound + CCl4: Pre-treatment with this compound (10 mg/kg, p.o.) for 7 days, followed by a single dose of CCl4, and then curative treatment with this compound for a further 14 days.

-

Positive Control (Silymarin) + CCl4: Similar treatment regimen as the this compound group, using silymarin (e.g., 100 mg/kg, p.o.).

-

-

Biochemical Analysis:

-

MDA Assay (Thiobarbituric Acid Reactive Substances - TBARS): Liver homogenates are mixed with trichloroacetic acid (TCA) and thiobarbituric acid (TBA). The mixture is heated, and the absorbance of the resulting pink-colored complex is measured spectrophotometrically to quantify lipid peroxidation.

-

GSH Assay: Liver homogenates are reacted with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The resulting yellow-colored product is measured spectrophotometrically to determine the concentration of reduced glutathione.

-

EMND Activity Assay: The activity of this enzyme is determined by measuring the rate of formaldehyde formation from the demethylation of ethylmorphine in liver microsomes, typically quantified using a colorimetric method.

-

-

Histopathological Examination: Liver, kidney, and brain tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of cellular damage.

Experimental Workflow for In Vivo Protective Effects Assessment

Caption: Workflow for assessing the in vivo protective effects of this compound.

Potential Anti-inflammatory, Anticancer, and Antifungal Activities

While extensive research on this compound's antioxidant properties exists, its potential in other therapeutic areas is also under investigation. It is important to note that specific quantitative data, such as IC50 and MIC values for pure this compound, are limited in the current literature. Much of the available information is on plant extracts containing this compound or on the broader class of flavonoids.

Anti-inflammatory Activity

Flavonoids are well-documented inhibitors of key inflammatory mediators. While direct studies on this compound are scarce, a methanol extract containing this compound has shown anti-inflammatory properties[6]. The anti-inflammatory effects of flavonoids are often attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and to modulate inflammatory signaling pathways such as the NF-κB pathway.

Table 2: Potential Anti-inflammatory Targets of Flavonoids

| Target | Potential Effect of Flavonoids |

| Cyclooxygenase (COX) | Inhibition of prostaglandin synthesis |

| Lipoxygenase (LOX) | Inhibition of leukotriene synthesis |

| NF-κB Signaling Pathway | Inhibition of pro-inflammatory cytokine production |

Anticancer Activity

Some studies suggest that this compound may possess anticancer properties. For instance, a methanol extract of Swartzia apetala var. glabra, which contains this compound, has demonstrated activity that may augment immune resistance to cancer[3]. The anticancer effects of flavonoids are generally attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways involved in cancer progression.

Table 3: Potential Anticancer Mechanisms of Flavonoids

| Mechanism | Description |

| Induction of Apoptosis | Activation of programmed cell death in cancer cells. |

| Inhibition of Proliferation | Arresting the cell cycle of cancer cells. |

| Modulation of Signaling Pathways | Interference with pathways like PI3K/Akt and MAPK. |

Antifungal Activity

A methanol extract of Swartzia apetala var. glabra, containing this compound, has demonstrated antifungal activity against nine strains of Candida spp[3]. The specific minimum inhibitory concentrations (MICs) for pure this compound are not yet well-documented.

Table 4: Potential Antifungal Activity

| Fungal Species | Reported Activity of a this compound-Containing Extract |

| Candida spp. | Antifungal activity observed[3] |

Experimental Protocols

-

Cell Lines: Appropriate cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Viable cells with active mitochondria will reduce MTT to a purple formazan product.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

-

MTT Assay Workflow

Caption: A simplified workflow for the MTT cytotoxicity assay.

-

Fungal Strains: Target fungal species (e.g., Candida albicans, Aspergillus fumigatus).

-

Procedure:

-

Prepare a standardized inoculum of the fungal strain.

-

Serially dilute this compound in a suitable broth medium in a 96-well microplate.

-

Add the fungal inoculum to each well.

-

Include positive (antifungal drug) and negative (no drug) controls.

-

Incubate the plate under appropriate conditions (temperature and time).

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that visibly inhibits fungal growth.

-

Potential Signaling Pathways

The biological activities of flavonoids are often mediated through their interaction with various cellular signaling pathways. While specific studies on this compound are limited, we can infer its potential mechanisms based on the known actions of other flavonoids.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and immune responses. Many flavonoids have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Potential Inhibition of NF-κB Pathway by this compound

Caption: Postulated inhibitory effects of this compound on the NF-κB signaling pathway.

PI3K/Akt and MAPK Signaling Pathways

The Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are critical in regulating cell proliferation, survival, and apoptosis. Dysregulation of these pathways is often implicated in cancer. Flavonoids have been reported to modulate these pathways, suggesting a potential mechanism for the anticancer activity of this compound.

Potential Modulation of PI3K/Akt and MAPK Pathways by this compound

Caption: Potential modulation of PI3K/Akt and MAPK pathways by this compound.

Conclusion and Future Directions

This compound is a promising flavonoid with significant antioxidant and organo-protective properties, as demonstrated in preclinical studies. Its potential as an anti-inflammatory, anticancer, and antifungal agent warrants further investigation. A critical gap in the current knowledge is the lack of specific quantitative data (IC50 and MIC values) for the pure compound across a range of biological assays. Future research should focus on:

-

Determining the IC50 values of pure this compound against various cancer cell lines and for the inhibition of key inflammatory enzymes.

-

Establishing the MIC values of this compound against a broader range of pathogenic fungi.

-

Elucidating the specific molecular targets and detailed mechanisms of action of this compound within the NF-κB, PI3K/Akt, and MAPK signaling pathways using techniques such as Western blotting to analyze protein phosphorylation.

A deeper understanding of the quantitative biological activity and molecular mechanisms of this compound will be crucial for its potential development as a novel therapeutic agent. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.

References

- 1. Anti-Fungal Efficacy and Mechanisms of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Minimum Inhibitory Concentration (MIC) studies [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Mauritianin as a Topoisomerase I Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Mauritianin, a naturally occurring kaempferol glycoside, and its role as a human topoisomerase I inhibitor. Topoisomerase I is a validated and critical target in oncology, and its inhibitors form a significant class of chemotherapeutic agents. This document details the mechanism of action of topoisomerase I and the inhibitory effects of this compound, summarizing the available data and outlining the key experimental protocols used for its characterization. Included are detailed methodologies for topoisomerase I relaxation and cleavage assays, as well as cytotoxicity assays. Furthermore, this guide illustrates the experimental workflows and potential signaling pathways associated with this compound's activity through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development who are interested in the therapeutic potential of novel topoisomerase I inhibitors.

Introduction to Topoisomerase I and this compound

The Role of Human Topoisomerase I in Cellular Processes

Human topoisomerase I (Top1) is a vital nuclear enzyme that plays a crucial role in managing DNA topology during various cellular processes, including DNA replication, transcription, and recombination. The enzyme alleviates torsional stress in the DNA double helix by introducing transient single-strand breaks. The catalytic cycle of Top1 involves cleavage of one DNA strand, allowing the uncut strand to pass through the break, followed by the religation of the cleaved strand. This process is essential for preventing DNA tangling and ensuring the smooth progression of DNA-related metabolic activities. Due to its critical function in cell proliferation, Top1 has emerged as a key target for the development of anticancer drugs.

This compound: A Natural Kaempferol Glycoside

This compound is a flavonoid, specifically a kaempferol glycoside, that has been identified as an inhibitor of human topoisomerase I.[1][2] It has been isolated from plant sources such as Rinorea anguifera.[1] Flavonoids are a large class of plant secondary metabolites known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The inhibitory action of this compound on topoisomerase I positions it as a compound of interest for further investigation in cancer chemotherapy.

Mechanism of Action: this compound as a Topoisomerase I Poison

Topoisomerase I inhibitors can be broadly classified into two categories: catalytic inhibitors, which prevent the enzyme from binding to or cleaving DNA, and "poisons," which stabilize the transient covalent complex formed between topoisomerase I and DNA (the cleavage complex). The stabilization of this complex prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork collides with this stabilized cleavage complex, the single-strand break is converted into a cytotoxic double-strand break, which can trigger cell cycle arrest and apoptosis.

Available evidence suggests that this compound acts as a topoisomerase I poison by stabilizing the Top1-DNA covalent binary complex.[1][2] This mechanism is similar to that of the well-characterized topoisomerase I inhibitor, camptothecin, and its derivatives, which are used clinically in cancer treatment.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of a topoisomerase I inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) in various assays. While the primary literature identifies this compound as a topoisomerase I inhibitor, specific IC50 values from topoisomerase I relaxation or cleavage assays are not widely available in the public domain. Similarly, detailed cytotoxicity data (IC50 values) across a broad range of cancer cell lines are limited. The following tables are structured to present the type of quantitative data that would be generated from such studies.

Table 1: Topoisomerase I Inhibitory Activity of this compound

| Assay Type | Enzyme Source | Substrate | Endpoint | IC50 (µM) | Reference |

| Topoisomerase I Relaxation Assay | Human Topoisomerase I | Supercoiled Plasmid DNA | Inhibition of DNA Relaxation | Data not available | Ma J, et al. (2005) |

| Topoisomerase I Cleavage Assay | Human Topoisomerase I | Oligonucleotide Substrate | Formation of Cleavage Complex | Data not available | Ma J, et al. (2005) |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |

| Data not available | - | - | - | - | - |

| Data not available | - | - | - | - | - |

| Data not available | - | - | - | - | - |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as a topoisomerase I inhibitor.

Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase I, which relaxes supercoiled DNA.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Stop Solution/Loading Dye (e.g., 1% SDS, 0.025% bromophenol blue, 50% glycerol)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

Protocol:

-

Prepare a reaction mixture containing assay buffer and supercoiled plasmid DNA.

-

Add varying concentrations of this compound or vehicle control to the reaction mixtures.

-

Initiate the reaction by adding human topoisomerase I.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding the stop solution/loading dye.

-

Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by electrophoresis on an agarose gel.

-

Stain the gel with a DNA stain and visualize the DNA bands under UV light.

-

Quantify the amount of relaxed DNA in each lane to determine the inhibitory effect of this compound and calculate the IC50 value.

Topoisomerase I-Mediated DNA Cleavage Assay

This assay determines if a compound stabilizes the Top1-DNA cleavage complex.

Materials:

-

Human Topoisomerase I

-

A specific DNA oligonucleotide substrate, radiolabeled at one end (e.g., 3'-³²P-labeled)

-

Assay Buffer

-

This compound

-

Stop Solution (e.g., containing SDS and proteinase K)

-

Denaturing polyacrylamide gel

-

Urea

-

Tris-borate-EDTA (TBE) buffer

Protocol:

-

Incubate the radiolabeled DNA substrate with human topoisomerase I in the presence of varying concentrations of this compound or vehicle control.

-

Allow the cleavage-religation equilibrium to be reached.

-

Stop the reaction by adding a stop solution that denatures the enzyme (e.g., SDS), trapping the covalent DNA-enzyme complex.

-

Treat with proteinase K to digest the enzyme.

-

Denature the DNA samples and separate the cleavage products by denaturing polyacrylamide gel electrophoresis.

-

Visualize the radiolabeled DNA fragments by autoradiography or phosphorimaging.

-

The intensity of the band corresponding to the cleaved DNA product is proportional to the amount of stabilized cleavage complex.

Cell Viability (MTT) Assay

This assay measures the cytotoxic effect of a compound on cancer cells.

Materials:

-

Cancer cell line(s) of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of this compound.

Potential Signaling Pathways

The induction of DNA double-strand breaks by topoisomerase I poisons like this compound typically activates the DNA Damage Response (DDR) pathway. This can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too extensive, trigger apoptosis.

Conclusion and Future Perspectives

References

Mauritianin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mauritianin, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community due to its diverse biological activities, including its role as a DNA topoisomerase I inhibitor and its cytoprotective, hepatoprotective, neuroprotective, and renoprotective properties. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, alongside a detailed examination of its biological functions and the experimental methodologies used to elucidate them. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Chemical Structure and Identification

This compound is classified as a flavonoid-3-O-glycoside.[1] Its core structure consists of a kaempferol aglycone linked to a diglycosidic moiety at the C3 position.

Chemical Identifiers:

-

IUPAC Name: 3-({4,5-dihydroxy-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]-6-{[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]methyl}oxan-2-yl}oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one[1][2]

-

Synonyms: Kaempferol 3-O-(2",6"-di-O-alpha-rhamnopyranosyl)-beta-galactopyranoside, Kaempferol 3-O-{alpha-L-rhamnopyranosyl(1->6)-[alpha-L-rhamnopyranosyl-(1->2)]}-beta-D-galactopyranoside[3][4]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. While some experimental data is available, many parameters are based on computational predictions and await experimental verification.

| Property | Value | Data Type | Source |

| Molecular Weight | 740.66 g/mol | Calculated | [2][6] |

| 740.7 g/mol | Calculated | [3][4][5] | |

| Melting Point | 202-204 °C | Experimental | |

| Solubility | Soluble in DMSO | Experimental | [3][4] |

| Water: 7.42 g/L | Predicted | [1] | |

| logP | -0.1 | Predicted | [1] |

| Polar Surface Area | 304.21 Ų | Predicted | [1] |

| Hydrogen Bond Donors | 11 | Predicted | [1] |

| Hydrogen Bond Acceptors | 19 | Predicted | [1] |

| Rotatable Bonds | 8 | Predicted | [1] |

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques.

Mass Spectrometry

High-resolution mass spectrometry has been employed to confirm the molecular formula of this compound. The HRESIMS spectrum shows a deprotonated molecule [M-H]⁻ at m/z = 739.2104 (calculated for C₃₃H₃₉O₁₉).[7]

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy have been fundamental in determining the connectivity of the atoms and the stereochemistry of this compound. While detailed spectral data is not fully available in the public domain, the structural confirmation has been reported.[7]

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in methanol exhibits absorption maxima (λmax) at 267 and 347 nm, which are characteristic of the flavonoid structure.[3][4]

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, positioning it as a compound of interest for further pharmacological investigation.

DNA Topoisomerase I Inhibition

This compound is a known inhibitor of DNA topoisomerase I.[3][4][5][6][8] It stabilizes the covalent complex between DNA and recombinant human topoisomerase I at a concentration of 100 µM.[3][4] This inhibitory action is a key mechanism for its potential anticancer properties.

The proposed mechanism of DNA Topoisomerase I inhibition is depicted below.

Cytoprotective, Hepatoprotective, Neuroprotective, and Renoprotective Activities

This compound has been shown to possess significant protective effects on various cell and organ types. These activities are primarily attributed to its antioxidant properties.

Key Protective Mechanisms:

-

Reduction of Lipid Peroxidation: this compound treatment has been observed to decrease the levels of malondialdehyde (MDA), a marker of oxidative stress and lipid peroxidation.

-

Preservation of Glutathione Levels: It helps in maintaining the levels of reduced glutathione (GSH), a critical endogenous antioxidant.

The general signaling pathway for the antioxidant and cytoprotective effects of flavonoids like this compound is illustrated below.

Experimental Protocols

Detailed experimental protocols for the isolation and comprehensive characterization of this compound are not consistently available across public literature. However, based on related studies, the following outlines the general methodologies employed.

Isolation and Purification of this compound

-

Source: this compound has been isolated from various plant sources, including Acalypha indica, Rinorea anguifera, and Hypericum japonicum.[3][5][6]

-

Extraction: The general procedure involves the extraction of the plant material with a suitable solvent such as methanol or ethanol.

-

Purification: The crude extract is then subjected to a series of chromatographic techniques, including column chromatography on silica gel or Sephadex, and potentially high-performance liquid chromatography (HPLC) to yield pure this compound.

The general workflow for the isolation and purification is as follows:

DNA Topoisomerase I Inhibition Assay

-

Principle: The assay measures the ability of a compound to stabilize the covalent complex formed between DNA topoisomerase I and a DNA substrate.

-

Methodology: A supercoiled plasmid DNA is incubated with recombinant human topoisomerase I in the presence and absence of this compound. The reaction products are then analyzed by agarose gel electrophoresis. An increase in the amount of nicked or linear DNA in the presence of the compound indicates inhibition of the religation step of the enzyme.

Cytoprotection Assays

-

Cell Lines: Various cell lines can be used, such as HepG2 (for hepatoprotection) or SH-SY5Y (for neuroprotection).

-

Induction of Damage: Cellular damage is induced by a toxin (e.g., carbon tetrachloride for hepatotoxicity, or hydrogen peroxide for oxidative stress).

-

Treatment: Cells are pre-treated with different concentrations of this compound before the addition of the toxin.

-

Assessment of Viability: Cell viability is assessed using methods like the MTT assay.

-

Biochemical Analysis: Levels of MDA and GSH are measured in cell lysates to assess oxidative stress.

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted biological activities. Its role as a DNA topoisomerase I inhibitor and its potent cytoprotective effects warrant further investigation for its potential therapeutic applications, particularly in oncology and in the management of diseases associated with oxidative stress.

Future research should focus on:

-

Comprehensive elucidation of the signaling pathways modulated by this compound.

-

In-depth studies to determine its pharmacokinetic and pharmacodynamic profiles.

-

Synthesis of analogues to explore structure-activity relationships and optimize its therapeutic potential.

-

Conducting preclinical and clinical trials to evaluate its safety and efficacy in various disease models.

This technical guide provides a consolidated resource of the current knowledge on this compound. It is anticipated that continued research will further unravel the therapeutic potential of this intriguing natural product.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. inspiralis.com [inspiralis.com]

- 8. Hepatoprotective activity of Musa paradisiaca on experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of Mauritianin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mauritianin, a flavonoid glycoside, has been identified as a compound of interest for its potential therapeutic properties, including its antioxidant effects. This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro antioxidant activity of this compound. While existing literature confirms the cytoprotective and antioxidant properties of this compound, specific quantitative data from standardized in vitro antioxidant assays on the isolated compound, such as IC50 values for DPPH, ABTS, FRAP, or ORAC assays, are not extensively reported in publicly available scientific literature. This guide, therefore, focuses on presenting the detailed experimental protocols for these key assays, which are essential for researchers aiming to quantify the antioxidant potential of this compound. Additionally, this document provides visualizations of the experimental workflows to aid in the design and execution of such studies.

Quantitative Data on Antioxidant Activity

A thorough review of the scientific literature did not yield specific quantitative data (e.g., IC50, Trolox equivalents) for the in vitro antioxidant activity of isolated this compound from standardized assays such as DPPH, ABTS, FRAP, and ORAC. Studies have confirmed that this compound, isolated from sources like Astragalus monspessulanus and Bolivian Chenopodium quinoa, exhibits statistically significant cytoprotective and antioxidant activities in cellular models of oxidative stress[1][2]. However, the direct radical scavenging capacity and reducing power of the pure compound have not been quantified in the form of IC50 values or equivalents in the reviewed literature.

Therefore, the following table is presented as a template for researchers to populate with their experimental findings when evaluating the in vitro antioxidant activity of this compound.

Table 1: In Vitro Antioxidant Activity of this compound (Template)

| Assay | Endpoint | This compound | Standard (e.g., Trolox, Ascorbic Acid) |

| DPPH Radical Scavenging Assay | IC50 (µg/mL) | Data to be determined | Insert Value |

| ABTS Radical Scavenging Assay | IC50 (µg/mL) | Data to be determined | Insert Value |

| FRAP Assay | FRAP Value (µM Fe(II)/mg) | Data to be determined | Insert Value |

| ORAC Assay | ORAC Value (µM Trolox Eq/mg) | Data to be determined | Insert Value |

Experimental Protocols

The following sections detail the standard experimental protocols for the most common in vitro antioxidant assays. These methodologies can be directly applied to assess the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol)

-

This compound (dissolved in a suitable solvent)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader (absorbance at 517 nm)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in methanol. Prepare similar dilutions for the positive control.

-

Assay:

-

To each well of a 96-well plate, add 100 µL of the sample or standard at different concentrations.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

-

For the control, add 100 µL of the sample solvent and 100 µL of the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+).

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

This compound (dissolved in a suitable solvent)

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader (absorbance at 734 nm)

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare similar dilutions for the positive control.

-

Assay:

-

To each well of a 96-well plate, add 20 µL of the sample or standard at different concentrations.

-

Add 180 µL of the ABTS•+ working solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

This compound (dissolved in a suitable solvent)

-

Positive control (e.g., Ferrous sulfate (FeSO₄) or Trolox)

-

96-well microplate

-

Microplate reader (absorbance at 593 nm)

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using FeSO₄ or Trolox.

-

Assay:

-

To each well of a 96-well plate, add 20 µL of the sample, standard, or blank (solvent).

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

-

Incubation: Incubate the plate at 37°C for 4 minutes (or longer, depending on the sample).

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ or Trolox and is expressed as µM Fe(II) equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Materials:

-

Fluorescein sodium salt (fluorescent probe)

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)

-

Phosphate buffer (75 mM, pH 7.4)

-

This compound (dissolved in phosphate buffer)

-

Positive control (e.g., Trolox)

-

Black 96-well microplate

-

Fluorescence microplate reader (excitation at 485 nm, emission at 520 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of fluorescein in phosphate buffer.

-

Prepare a solution of AAPH in phosphate buffer. This solution should be made fresh before use.

-

Prepare a series of Trolox dilutions for the standard curve.

-

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.

-

Assay:

-

To each well of a black 96-well plate, add 25 µL of the sample, standard, or blank (phosphate buffer).

-

Add 150 µL of the fluorescein working solution to all wells.

-

Incubate the plate at 37°C for 10-15 minutes in the plate reader.

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

-

-

Measurement: Immediately begin recording the fluorescence every minute for at least 60 minutes at 37°C.

-

Calculation: The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The results are expressed as Trolox equivalents.

Visualizations

The following diagrams illustrate the general workflows for the described antioxidant assays.

Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Workflow for the ABTS Radical Scavenging Assay.

Caption: Workflow for the FRAP Assay.

Caption: Workflow for the ORAC Assay.

Signaling Pathways

The current body of literature does not provide specific details on the signaling pathways through which this compound exerts its antioxidant effects. Flavonoids, in general, are known to modulate various signaling pathways related to oxidative stress, such as the Keap1-Nrf2 pathway, which upregulates the expression of antioxidant enzymes. Future research is needed to elucidate the precise molecular mechanisms and signaling cascades influenced by this compound in the context of its antioxidant activity.

Conclusion

This compound is a promising natural compound with demonstrated cytoprotective and antioxidant properties. This guide provides the necessary detailed protocols and visual workflows for researchers to quantitatively assess its in vitro antioxidant activity using standard assays. The lack of publicly available quantitative data for isolated this compound highlights a significant research gap. Future studies focusing on determining the IC50 values and antioxidant capacities of pure this compound will be crucial for a comprehensive understanding of its therapeutic potential and for facilitating its development as a potential pharmaceutical or nutraceutical agent.

References

Antiviral Properties of Bioactive Compounds from Astragalus Species: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct evidence for the antiviral properties of the flavonoid Mauritianin remains to be established, the plant genus from which it is isolated, Astragalus, has been the subject of considerable research for its broad-spectrum antiviral activities. Various species of Astragalus produce a range of bioactive compounds, including polysaccharides, saponins, and flavonoids, which have demonstrated significant inhibitory effects against several viral pathogens. This technical guide provides an in-depth overview of the current scientific findings on the antiviral properties of extracts and isolated compounds from Astragalus species, with a focus on quantitative data, experimental methodologies, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antiviral therapeutics.

Introduction

The genus Astragalus, one of the largest genera of flowering plants, has a long history of use in traditional medicine, particularly in Traditional Chinese Medicine where the root of Astragalus membranaceus (Huangqi) is a prominent herb. This compound, a flavonoid glycoside, has been identified in several Astragalus species. While its specific antiviral activities have not been reported, numerous studies have highlighted the antiviral potential of crude extracts and isolated constituents from various Astragalus plants. These have shown efficacy against a range of viruses, suggesting that Astragalus species are a promising source for the discovery of new antiviral agents.

Quantitative Antiviral Activity of Astragalus Species

The antiviral efficacy of extracts and compounds from Astragalus species has been quantified against several viruses. The following tables summarize the key findings, presenting the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) to indicate the therapeutic window.

| Astragalus Species | Extract/Compound | Virus | Cell Line | IC50 / EC50 | CC50 | Selectivity Index (SI = CC50/IC50) | Reference |

| Astragalus spinosus | Hydroalcoholic Extract | Herpes Simplex Virus-2 (HSV-2) | - | 57.9 µg/mL | - | - | [1] |

| Astragalus glycyphyllos | Dry Extract | Simplexvirus humanalpha type 1 (acyclovir sensitive) | Madin-Darby Bovine Kidney (MDBK) | 0.363 mg/mL | > 0.6 mg/mL | > 1.65 | [2][3] |

| Astragalus glycyphyllos | Dry Extract | Simplexvirus humanalpha type 2 (acyclovir resistant) | Madin-Darby Bovine Kidney (MDBK) | 0.4 mg/mL | > 0.6 mg/mL | > 1.5 | [2][3] |

| Astragalus membranaceus | Aqueous Root Extract | Avian Influenza Virus (H9N2) | - | 100-400 µg/mL (Effective Concentration) | > 200 µg/mL (in BHK-21 cells) | - | [4][5][6] |

| Astragalus membranaceus | Methanol Root Extract | Avian Influenza Virus (H9N2) | - | 25-400 µg/mL (Effective Concentration) | > 100 µg/mL (in BHK-21 cells) | - | [4][5][6] |

Experimental Protocols

The evaluation of antiviral activity of Astragalus extracts and compounds has been conducted using established in vitro methodologies. Below are detailed protocols for the key assays cited in the literature.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a standard method for determining the cytotoxic concentration of a test compound.

-

Cell Seeding: Host cells (e.g., MDBK, BHK-21) are seeded into 96-well plates at a predetermined density and incubated to allow for adherence and growth, typically for 24 hours.

-

Compound Treatment: The Astragalus extract or compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of test concentrations. The culture medium is removed from the cells and replaced with the medium containing the test compound. Control wells receive medium with the solvent alone.

-

Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the untreated control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using regression analysis.

Antiviral Activity Assay (MTT-based for CPE Inhibition)

This assay measures the ability of a compound to protect cells from the cytopathic effect (CPE) induced by a virus.

-

Cell Seeding: Host cells are seeded in 96-well plates as described for the cytotoxicity assay.

-

Virus Infection and Treatment:

-

Simultaneous Treatment: Cells are simultaneously exposed to the virus at a specific multiplicity of infection (MOI) and the test compound at various concentrations.

-

Post-infection Treatment: Cells are first infected with the virus for a set period (e.g., 1 hour) to allow for viral adsorption. The virus-containing medium is then removed and replaced with medium containing the test compound at various concentrations.

-

-

Incubation: Plates are incubated at 37°C until the CPE in the virus control wells (no compound) is maximal (typically 48-72 hours).

-

MTT Assay: The MTT assay is then performed as described above to quantify the viability of the cells in each well.

-

Data Analysis: The percentage of protection is calculated relative to the cell control (no virus, no compound) and virus control wells. The EC50 or IC50 value is determined by plotting the percentage of protection against the compound concentration and using regression analysis.

Mechanism of Action: Immunomodulation via TLR3/NF-κB Signaling

A significant body of evidence points to the immunomodulatory effects of Astragalus polysaccharides (APS) as a key mechanism for their antiviral activity. APS have been shown to enhance the host's innate immune response, in part through the activation of the Toll-like receptor 3 (TLR3) signaling pathway.

TLR3 is a pattern recognition receptor that recognizes double-stranded RNA (dsRNA), a common molecular pattern associated with viral replication. Upon binding to dsRNA, TLR3 initiates a signaling cascade that leads to the activation of transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 3 (IRF3).

TLR3/NF-κB Signaling Pathway

Figure 1: Simplified diagram of the TLR3-mediated NF-κB signaling pathway.

Activation of NF-κB leads to its translocation into the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines play a crucial role in orchestrating the antiviral state by recruiting immune cells to the site of infection and activating other immune responses. Studies have shown that Astragalus polysaccharides can enhance the production of such cytokines, thereby contributing to the inhibition of viral replication.[7][8]

Experimental Workflow for Investigating Antiviral Mechanism

Figure 2: General experimental workflow for antiviral drug discovery.

Conclusion and Future Directions

The available scientific literature strongly supports the antiviral potential of various Astragalus species. Extracts and isolated compounds, particularly Astragalus polysaccharides, have demonstrated inhibitory activity against a range of viruses, including herpesviruses and influenza viruses. The mechanism of action for some of these compounds appears to be linked to the modulation of the host's innate immune system, offering a different therapeutic strategy compared to direct-acting antiviral drugs that target viral enzymes.

While these findings are promising, further research is required to fully elucidate the antiviral potential of Astragalus-derived compounds. Specifically, future studies should focus on:

-

Isolation and characterization of specific antiviral compounds: Moving beyond crude extracts to identify and test pure compounds, including this compound, will provide a clearer understanding of their specific activities and mechanisms.

-

Broad-spectrum antiviral screening: Testing purified compounds against a wider panel of clinically relevant viruses is necessary to determine the breadth of their activity.

-

In vivo efficacy and safety studies: Preclinical animal models are essential to evaluate the therapeutic potential and safety profiles of promising compounds.

-

Detailed mechanistic studies: Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their development as antiviral drugs.

References

- 1. Investigating the antimicrobial and antiviral activities of Astragalus spinosus (Forssk.) Muschl.: biological assessments and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. Antiviral, embryo toxic and cytotoxic activities of Astragalus membranaceus root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiviral, Embryo Toxic and Cytotoxic Activities of Astragalus membranaceus Root Extracts. | [Pakistan Journal of Pharmaceutical Sciences • 2019] | PSA • ID 114455 [psa.pastic.gov.pk]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Astragalus polysaccharide enhances immunity and inhibits H9N2 avian influenza virus in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Mauritianin: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of the flavonoid glycoside Mauritianin, intended for researchers, scientists, and drug development professionals. This document outlines its chemical properties, biological activities, and associated experimental protocols.

Core Compound Details

This compound is a kaempferol 3-O-glycoside with the following key identifiers:

| Property | Value | Citation |

| CAS Number | 109008-28-8 | |

| Molecular Formula | C33H40O19 | |

| Average Molecular Weight | 740.7 g/mol |

Biological Activity and Efficacy

This compound has demonstrated a range of biological activities, most notably as a DNA topoisomerase I inhibitor. It also exhibits significant hepatoprotective, neuroprotective, and cytoprotective effects.

DNA Topoisomerase I Inhibition

Hepatoprotective, Neuroprotective, and Nephroprotective Effects

In vivo studies on Wistar rats with CCl4-induced toxicity have demonstrated the protective effects of this compound. Oral administration of this compound (10 mg/kg) showed no toxicity when administered alone and exhibited protective effects comparable to the standard drug Silymarin (100 mg/kg).[1][2][3]

Table 1: In Vivo Protective Effects of this compound in a CCl4-Induced Toxicity Model in Rats [1][2]

| Parameter | CCl4 Treated Group (vs. Control) | This compound + CCl4 Treated Group (vs. CCl4 Group) | Silymarin + CCl4 Treated Group (vs. CCl4 Group) |

| MDA Production | ↑ 46% | ↓ 22% | ↓ 31% |

| GSH Levels | ↓ 37% | ↑ 32% | ↑ 39% |

| EMND Activity | ↓ 52% | ↑ 20% | ↑ 29% |

MDA: Malondialdehyde (a marker of lipid peroxidation); GSH: Reduced Glutathione (an antioxidant); EMND: Ethylmorphine-N-demethylase (a marker of liver enzyme activity).

Cytoprotective and Antioxidant Activity

This compound has shown cytoprotective activity, which can be attributed to its antioxidant properties. While a specific IC50 value for the antioxidant activity of this compound is not available, flavonoids are well-documented radical scavengers.

Signaling Pathways

While flavonoids are known to modulate various signaling pathways, including the PI3K/Akt and NF-κB pathways, specific studies detailing the direct effect of this compound on these pathways are not currently available in the public domain. Further research is required to elucidate the precise signaling cascades modulated by this compound.

Experimental Protocols

DNA Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human DNA Topoisomerase I

-

Reaction Buffer (e.g., 35 mM Tris-HCl pH 8.0, 72 mM KCl, 5 mM MgCl2, 5 mM DTT, 2 mM spermidine, 0.01% BSA)

-

This compound (dissolved in DMSO)

-

Loading Dye (e.g., 2.5% SDS, 15% Ficoll-400, 0.05% bromophenol blue, 0.05% xylene cyanol, 25 mM EDTA pH 8.0)

-

Agarose gel (1%) in TBE buffer

-

Ethidium bromide staining solution

Procedure:

-

Prepare reaction mixtures containing the reaction buffer, supercoiled plasmid DNA (e.g., 250 ng), and various concentrations of this compound.

-

Initiate the reaction by adding human DNA Topoisomerase I (e.g., 0.3 U).

-

Incubate the reaction mixtures at 37°C for 30 minutes.

-

Terminate the reactions by adding the loading dye.

-

Load the samples onto a 1% agarose gel and perform electrophoresis at a constant voltage.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analyze the results by comparing the amount of relaxed DNA in the presence of this compound to the control (no inhibitor). A decrease in the amount of relaxed DNA indicates inhibition of topoisomerase I.

Workflow for DNA Topoisomerase I Inhibition Assay

References

The Solubility Profile of Mauritianin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility of Mauritianin, a potent topoisomerase I inhibitor, in various solvents. This document is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in pre-clinical and laboratory settings.

Introduction to this compound

This compound (Kaempferol-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside) is a naturally occurring flavonoid glycoside isolated from various plant species.[1] As a topoisomerase I inhibitor, this compound presents significant interest for its potential therapeutic applications, particularly in oncology.[2][3] Understanding its solubility is a critical first step in the design and execution of in vitro and in vivo studies.

Qualitative and Quantitative Solubility of this compound

For practical laboratory use, this compound is typically prepared as a stock solution in DMSO.[2]

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2][4] |

| Pyridine | Soluble | [4] |

| Methanol | Soluble | [4] |

| Ethanol | Soluble | [4] |

Table 2: Quantitative Solubility of Kaempferol (Aglycone of this compound)

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference |

| DMSO | 27 | 94.32 | [4] |

| DMSO | >12.3 | - | [5] |

| DMSO | 10 | - | [6] |

| Ethanol | 28 | 97.82 | [4] |

| Ethanol | 11 | - | [6] |

Note: The solubility of this compound may differ from Kaempferol due to the presence of glycosidic linkages.

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for determining the solubility of this compound in a solvent of interest, based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound (solid)

-

Solvent of choice (e.g., DMSO, Ethanol, Phosphate-Buffered Saline)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Analytical balance

-

Pipettes and tips

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The exact amount should be sufficient to ensure that undissolved solid remains after reaching equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Allow the samples to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved this compound.

-

Carefully collect the supernatant without disturbing the pellet.

-

-

Quantification:

-

Prepare a series of dilutions of the supernatant with the same solvent.

-

Measure the absorbance of the diluted solutions using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound, or analyze the concentration using a validated HPLC method.

-

Construct a standard curve using known concentrations of this compound to determine the concentration in the saturated solution.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or mol/L.

-

Mechanism of Action and Signaling Pathway

This compound functions as a topoisomerase I inhibitor.[2][3] Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription by creating transient single-strand breaks. This compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[7] This leads to the accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis (programmed cell death).[8]

Experimental Workflow for Investigating Cellular Effects

To elucidate the broader impact of this compound on cellular signaling, a systematic workflow is recommended. This involves a multi-tiered approach from initial screening to detailed mechanistic studies.

This structured approach allows for the efficient identification of the primary cellular responses to this compound treatment and the subsequent dissection of the underlying molecular mechanisms.

Conclusion

This technical guide provides essential information on the solubility of this compound and outlines standardized protocols for its experimental use. While further studies are needed to determine the precise quantitative solubility in various solvent systems, the provided data on its aglycone, Kaempferol, offers a valuable starting point. The detailed experimental workflow and mechanistic diagrams serve as a resource for researchers investigating the therapeutic potential of this promising natural compound.

References

- 1. Bulgarian species of genus Astragalus as potential sources of this compound [pharmacia.pensoft.net]

- 2. glpbio.com [glpbio.com]

- 3. This compound suppliers USA [americanchemicalsuppliers.com]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Known Plant Sources of Mauritianin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known plant sources of Mauritianin (kaempferol-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside), a rare flavonol triglycoside with demonstrated pharmacological potential. This document summarizes quantitative data, details relevant experimental protocols, and illustrates the biosynthetic pathway of this complex natural product.

Introduction to this compound

This compound is a flavonoid first isolated from Lysimachia mauritiana.[1] It belongs to the class of kaempferol glycosides and has been the subject of research for its potential therapeutic properties, including gastroprotective and immunomodulatory effects.[1] The relatively low abundance of this compound in the plant kingdom necessitates the identification of reliable and high-yielding plant sources for further research and potential drug development.

Known Plant Sources of this compound

This compound has been identified in a variety of plant species across different families. While its presence has been confirmed in several plants, quantitative data remains limited for many of them. The following tables summarize the known plant sources and the available quantitative data for this compound content.

Table 1: Documented Plant Sources of this compound

| Plant Species | Family | Plant Part | Reference(s) |

| Lysimachia mauritiana | Primulaceae | - | [1] |

| Astragalus species (various) | Fabaceae | Overground parts | [1] |

| Swartzia apetala var. glabra | Fabaceae | - | [1] |

| Maytenus ilicifolia | Celastraceae | Leaves | [1] |

| Catharanthus roseus | Apocynaceae | Leaves | [1] |

| Acalypha indica | Euphorbiaceae | Leaves | [1] |

| Glycine max (Soybean) | Fabaceae | - | [2] |

| Alangium kurzii | Cornaceae | - | [2] |

| Chenopodium quinoa (Quinoa) | Amaranthaceae | - | [2] |

Table 2: Quantitative Data of this compound in Astragalus Species

| Astragalus Species | This compound Content (ng/mg dry weight) | Reference |

| A. onobrychis var. chlorocarpus | 1642 | [1] |

| A. cicer | 1472 | [1] |

| A. onobrychis | 1009 | [1] |

| A. glycyphylloides | 25 | [1] |

| A. ponticus | 15 | [1] |

| A. corniculatus | 6 | [1] |

| A. glycyphyllos | 4 | [1] |

Note: this compound was not detected in Astragalus depressus.[1]

Experimental Protocols

Extraction and Isolation of this compound (General Protocol)

Quantitative Analysis of this compound in Astragalus Species by UHPLC-HRESIMS

A validated method for the quantification of this compound in Astragalus species has been reported, utilizing Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Electrospray Ionization Mass Spectrometry (UHPLC-HRESIMS).[1]

Instrumentation and Conditions:

-

UHPLC System: A system equipped with a suitable C18 column.

-

Mobile Phase: A gradient of methanol and water (containing an appropriate acidifier like formic acid).

-

Mass Spectrometer: A high-resolution mass spectrometer capable of MS/MS fragmentation.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection: Monitoring for the deprotonated molecule [M-H]⁻ at m/z 739.2104.

-

Quantification: Based on the peak area of the extracted ion chromatogram, with calibration curves generated from a this compound standard.

Biosynthesis of this compound

The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, starting with the production of the kaempferol aglycone. This is followed by a series of glycosylation steps catalyzed by specific glycosyltransferases.